
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a butan-2-yl group, a formyl group, and a carboxylic acid group attached to the indole core, making it a molecule of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. The butan-2-yl group can be introduced through alkylation reactions, while the formyl and carboxylic acid groups can be added via formylation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid group.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of nitro, halogen, or sulfonyl groups to the indole ring.
科学的研究の応用
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA synthesis.
類似化合物との比較
Similar Compounds
1-(Butan-2-yl)-1H-indole-2-carboxylic acid: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
3-Formyl-1H-indole-2-carboxylic acid: Lacks the butan-2-yl group, which may affect its solubility and interaction with biological targets.
1-(Butan-2-yl)-3-methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different chemical and biological properties.
Uniqueness
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of both the butan-2-yl and formyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
1-butan-2-yl-3-formylindole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-3-9(2)15-12-7-5-4-6-10(12)11(8-16)13(15)14(17)18/h4-9H,3H2,1-2H3,(H,17,18) |
InChIキー |
GOTHRJYMIHUCPZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C2=CC=CC=C2C(=C1C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



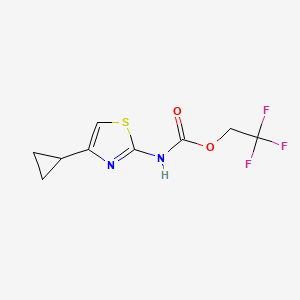
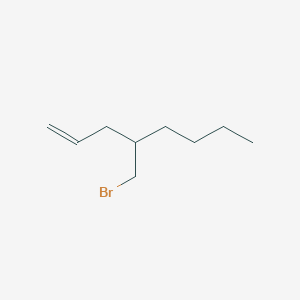
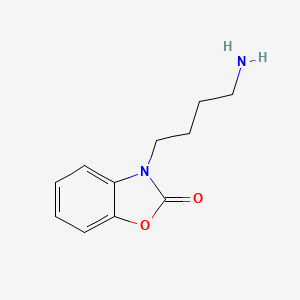
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)

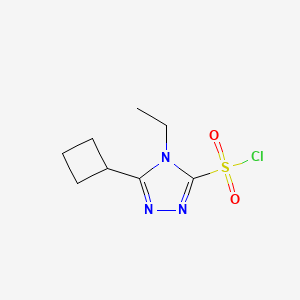
![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)
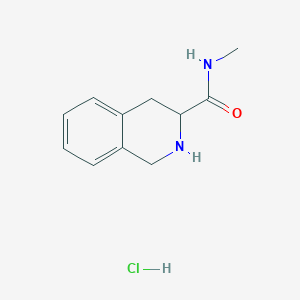

amine](/img/structure/B13193289.png)

![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
